molecular formula C13H20N2 B1325131 {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine CAS No. 1017427-94-9

{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine

Cat. No.: B1325131
CAS No.: 1017427-94-9
M. Wt: 204.31 g/mol
InChI Key: RHENEKJMZAABBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is a pyrrolidine-derived amine featuring a 4-methylbenzyl substituent on the pyrrolidine nitrogen and a methylamine group at the 3-position. Its hydrochloride salt (CAS: 1017428-21-5) is commercially available and has been investigated for applications in drug discovery, particularly targeting neurological and metabolic disorders .

Preparation Methods

Multi-Step Synthetic Routes

Six-Step Process Using Collapsing Condensation and Avoiding Hazardous Reagents

A notable preparation method, adapted from related piperidine analogs, involves a six-step synthetic route characterized by:

  • Starting from inexpensive and readily available raw materials such as N-benzyl-4-carbonyl-ethyl nipecotate.
  • Employing ethanol as the solvent for the initial condensation with aqueous ammonia at 0–70 °C (optimal 30–40 °C) for 5–72 hours.
  • Using methyl Grignard reagents in tetrahydrofuran at low temperatures (-80 to 0 °C) for nucleophilic addition.
  • Catalytic hydrogenation with Raney Nickel at 10–80 °C for 2–60 hours to reduce intermediates.
  • Final salt formation with L-di-p-toluoyltartaric acid in methanol-water mixtures at 10–70 °C to isolate the desired amine salt.

This method avoids the use of highly reactive and dangerous reagents such as lithium aluminum hydride, borane complexes, and expensive catalysts like Rh/C, which are common in other routes. The process is designed for industrial scalability with high total recovery and cost efficiency.

Step Reaction Type Conditions Notes
1 Condensation with ammonia Ethanol, 0–70 °C, 5–72 h Molar ratio N-benzyl-4-carbonyl-ethyl nipecotate: NH3 = 1:1–10
2 Grignard addition THF, -80 to 0 °C, 2–10 h Methyl Grignard reagent used
3 Catalytic hydrogenation Raney Ni, 10–80 °C, 2–60 h Reduces intermediate to amine
4 Salt formation Methanol-water, 10–70 °C, 2–60 h L-di-p-toluoyltartaric acid used

This route yields the target compound as an off-white solid with a total recovery of approximately 23.3% in the final salt form, which is competitive with other published methods.

Alternative Routes and Their Limitations

Other reported synthetic routes involve:

  • Use of expensive starting materials and catalysts (e.g., Rh/C).
  • Multiple steps involving borane reagents, which complicate post-reaction treatment and generate significant waste.
  • Use of lithium aluminum hydride requiring strictly anhydrous conditions and posing explosion risks.

These drawbacks limit their industrial applicability despite sometimes comparable yields.

Catalytic Carbocyclization Approaches for Pyrrolidine Derivatives

Recent research has explored Ti–Mg-catalyzed carbocyclization of allyl-substituted propargylamines to synthesize heteroatom-containing pyrrolidine derivatives efficiently. This method involves:

  • One-pot carbocyclization of bis-allylpropargyl amines using Ti–Mg catalysts.
  • Tolerance to various functional groups including amines and ethers.
  • Formation of methylenepyrrolidine derivatives with high selectivity and yield.

While this method is promising for pyrrolidine ring construction, specific application to {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine requires further adaptation, particularly for the introduction of the 4-methylbenzyl substituent and methylamine side chain.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages Yield / Recovery
Six-step condensation + Grignard + Raney Ni + salt formation Avoids hazardous reagents, uses cheap materials High industrial feasibility, cost-effective Moderate total recovery (~23%) ~23.3% (final salt)
Borane-based multi-step routes Established chemistry Potentially high purity Expensive reagents, waste generation Variable, often lower
Rh/C catalyzed hydrogenation High catalytic activity Good selectivity Expensive catalyst, moderate yield Moderate
Ti–Mg-catalyzed carbocyclization (research stage) One-pot synthesis of pyrrolidines High selectivity, functional group tolerance Needs adaptation for target compound Not reported

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine can undergo oxidation reactions, typically forming corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonistic Properties

Research indicates that derivatives of pyrrolidinyl amines, including compounds similar to {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine, exhibit significant antagonistic activity against various receptors. For instance, derivatives have been identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), with one compound demonstrating a binding affinity (Ki) of 2.3 nM and good oral bioavailability (32%) in vivo studies on rats . This suggests potential therapeutic applications in treating disorders related to appetite regulation and metabolic conditions.

1.2 Neuropharmacological Effects

Pyrrolidine derivatives have been studied for their neuropharmacological effects, particularly in relation to cognitive enhancement and neuroprotection. The structural similarity of this compound to known active compounds suggests it may influence neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies, including palladium-catalyzed reactions which allow for the introduction of various substituents on the pyrrolidine ring. This flexibility in synthesis supports the development of analogs with enhanced biological activity .

2.2 Chemical Stability and Reactivity

Studies on the chemical properties of similar compounds indicate that pyrrolidine derivatives exhibit stability under physiological conditions, making them suitable candidates for drug formulation. The ability to form stable complexes with other pharmacologically active ingredients enhances their utility in pharmaceutical applications .

Agricultural Applications

3.1 Pesticide Development

Recent patents have highlighted the use of amines like this compound in developing novel pesticide formulations. These compounds can enhance the efficacy and stability of pesticide active ingredients, providing a sustained release mechanism that improves agricultural productivity while minimizing environmental impact .

Case Studies

4.1 Case Study: MCH-R1 Antagonists

A study focused on the synthesis and evaluation of MCH-R1 antagonists demonstrated that certain pyrrolidine derivatives could effectively modulate appetite and energy expenditure in animal models. The findings suggest that these compounds could lead to new treatments for obesity and related metabolic disorders .

4.2 Case Study: Neuroprotective Agents

In another study, pyrrolidine derivatives were evaluated for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death induced by oxidative damage, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryPotent MCH-R1 antagonists with good bioavailability
NeuropharmacologyPotential cognitive enhancement effects
Agricultural ChemistryUse in pesticide formulations

Mechanism of Action

The mechanism of action of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine with analogous compounds in terms of structural features , synthetic routes , and pharmacological properties .

Structural Analogues

2.1.1 Pyrazolo[3,4-b]pyridin-4-amines ()
  • Key Features : Derivatives such as 3-(4-bromophenyl)-1-phenyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-amine (11b) incorporate a pyrazolopyridine core with aryl substituents.
  • Comparison: Unlike the pyrrolidine backbone in the target compound, these derivatives feature a fused heterocyclic system.
2.1.2 (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine ()
  • Key Features : This piperidine derivative includes a benzyl group and stereochemical specificity (R,R configuration).
  • Comparison : The six-membered piperidine ring may confer distinct conformational flexibility compared to pyrrolidine. The stereochemistry also plays a critical role in bioactivity, as seen in chiral amine drugs targeting CNS receptors .
2.1.3 N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Key Features : A pyrazole ring with pyridinyl and cyclopropylamine substituents.
  • These features contrast with the benzyl-pyrrolidine system’s balance of lipophilicity and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Property Target Compound (3R,4R)-Piperidine Derivative N-Cyclopropyl-pyrazole Derivative
Lipophilicity (LogP) Moderate (benzyl group) High (benzyl + methyl) Low (pyridine + cyclopropyl)
Metabolic Stability Moderate High (stereospecificity) High (cyclopropyl group)
Bioactivity Neurological targets (e.g., σ receptors) Chiral CNS agents Kinase inhibition (pyrazole core)
  • Key Insights: The benzyl-pyrrolidine scaffold balances lipophilicity and hydrogen-bond donor capacity, making it suitable for blood-brain barrier penetration. In contrast, pyridine- or pyrazole-containing analogues () may prioritize solubility and target selectivity .

Biological Activity

The compound {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This structure includes a pyrrolidine ring substituted with a 4-methylbenzyl group, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antitumor Activity : Pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial strains.
  • CNS Activity : Some compounds act on central nervous system receptors, potentially affecting mood and cognition.

Antitumor Activity

A study evaluated the activity of pyrrolidine derivatives against various cancer cell lines. The compound this compound was tested for its efficacy in inhibiting cell growth. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, suggesting significant antitumor potential .

Antimicrobial Properties

In vitro assays demonstrated that this compound exhibits moderate antibacterial activity. Specifically, it showed an IC50 of 64.3 µg/mL against HCT116 cells and 68.4 µg/mL against Mia-PaCa2 cells, indicating its potential as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves a multi-step process that may include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine framework.
  • Substitution Reactions : Introducing the 4-methylbenzyl group through nucleophilic substitution methods.
  • Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure and purity.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • MCH-R1 Antagonists : A derivative with a similar structure demonstrated potent antagonistic effects on the MCH-R1 receptor with a Ki value of 2.3 nM, indicating strong binding affinity .
  • Antifungal Activity : Molecular docking studies suggested that related pyrrolidine compounds exhibit antifungal properties comparable to established antifungal agents like pyrimethanil .

Comparative Analysis Table

Compound NameIC50 (µg/mL)Activity Type
This compound42.5Antitumor (MDA-MB231)
Other Pyrrolidine Derivative A64.3Antimicrobial (HCT116)
Other Pyrrolidine Derivative B68.4Antimicrobial (Mia-PaCa2)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally related pyrrolidine derivatives often involves multi-step processes, such as reductive amination, quaternization, and hydrolysis. For example, a related compound, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, is synthesized via N-acylation, quaternization with benzyl halides, partial reduction using NaBH₄, and reductive amination with methylamine . Key variables include solvent choice (e.g., methanol vs. DMSO), temperature (reflux vs. ambient), and catalyst selection (e.g., Ti(OiPr)₄ for reductive amination). TLC and HPLC are critical for monitoring reaction progress and purity .

Q. How can NMR and mass spectrometry be optimized to confirm the structure of this compound and its intermediates?

  • Methodological Answer : For NMR analysis, ¹H and ¹³C spectra should focus on resolving peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for methylene protons) and the 4-methylbenzyl group (δ 2.3 ppm for CH₃, δ 7.1–7.3 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) is recommended to confirm molecular ions (e.g., [M+H]⁺). For example, compound 11b in was characterized using ¹H NMR (400 MHz, CDCl₃) and HRMS (m/z 423.1234 [M+H]⁺) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the reductive amination step for this compound?

  • Methodological Answer : Low yields in reductive amination may arise from imine instability or competing side reactions. Strategies include:

  • Catalyst Screening : Titanium(IV) isopropoxide enhances imine formation by removing water .
  • Solvent Optimization : Methanol or ethanol improves proton transfer, while DMSO may stabilize intermediates .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-reduction .
  • Additives : Molecular sieves or anhydrous MgSO₄ can sequester water, shifting equilibrium toward imine formation .

Q. How should researchers resolve contradictions in biological activity data for pyrrolidine derivatives across different assays?

  • Methodological Answer : Contradictions often stem from assay-specific variables:

  • Receptor Selectivity : Test compounds against isogenic cell lines expressing target vs. off-target receptors (e.g., GPCRs vs. ion channels) .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like serotonin receptors. Prioritize residues within 5 Å of the ligand (e.g., Asp155 in 5-HT₂A for hydrogen bonding) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding energies (ΔG) .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C, analyzing degradation products via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz reactors, monitoring half-life (t½) .
  • Biotic Degradation : Use OECD 301F (manometric respirometry) to measure biodegradation in activated sludge .

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)9-15-7-6-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHENEKJMZAABBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.